molecular formula C12H16N2O B12906651 4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one CAS No. 66084-81-9

4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one

Cat. No.: B12906651
CAS No.: 66084-81-9
M. Wt: 204.27 g/mol
InChI Key: WCMSEZVJBZRRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one typically involves the reaction of arylhydrazine hydrochloride with 3-chloro-2,2-dimethylpropionyl chloride in the presence of a base such as pyridine . The reaction is carried out at temperatures ranging from 0°C to 100°C. The product is then purified using silica gel flash column chromatography with a suitable eluent system .

Industrial Production Methods

While specific industrial production methods for 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-phenylpyrazolidin-3-one
  • 4,4-Dimethyl-1-(o-tolyl)pyrazolidin-3-one

Uniqueness

4,4-Dimethyl-1-(m-tolyl)pyrazolidin-3-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications .

Properties

CAS No.

66084-81-9

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4,4-dimethyl-1-(3-methylphenyl)pyrazolidin-3-one

InChI

InChI=1S/C12H16N2O/c1-9-5-4-6-10(7-9)14-8-12(2,3)11(15)13-14/h4-7H,8H2,1-3H3,(H,13,15)

InChI Key

WCMSEZVJBZRRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(C(=O)N2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.